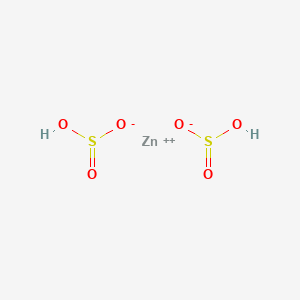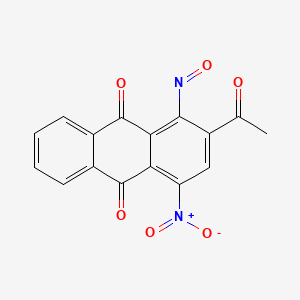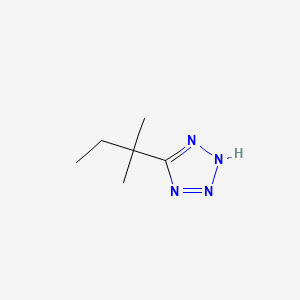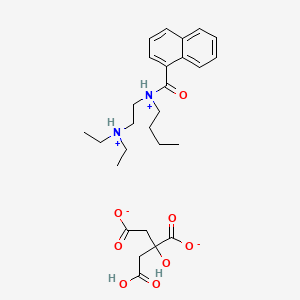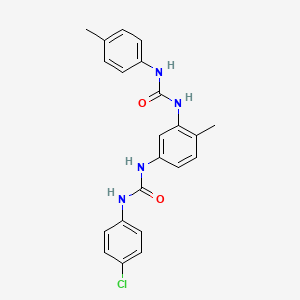
N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate is a complex organic compound with the molecular formula C21H30N2O.C6H8O7 and a molecular weight of 518.59922 g/mol. This compound is known for its unique structure, which includes a butyl group, a diethylammonioethyl group, and a naphthoyl group, all linked to an ammonium hydrogen citrate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate typically involves a multi-step process The initial step often includes the formation of the naphthoyl group through a Friedel-Crafts acylation reactionThe final step involves the addition of the butyl group and the formation of the ammonium hydrogen citrate moiety through a series of condensation and neutralization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxides, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cellular signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (Butyl)(2-(dimethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate
- (Butyl)(2-(diethylammonio)ethyl)(2-naphthoyl)ammonium hydrogen citrate
- (Butyl)(2-(diethylammonio)ethyl)(1-benzoyl)ammonium hydrogen citrate
Uniqueness
(Butyl)(2-(diethylammonio)ethyl)(1-naphthoyl)ammonium hydrogen citrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
80095-31-4 |
|---|---|
分子式 |
C27H38N2O8 |
分子量 |
518.6 g/mol |
IUPAC 名称 |
N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H30N2O.C6H8O7/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-14H,4-7,15-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI 键 |
ROPZWLPGYFZSSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
相关CAS编号 |
94157-87-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




